2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Description
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H21F3N4O3S and its molecular weight is 418.44. The purity is usually 95%.
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Biological Activity
The compound 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C15H20N4O3S
- Molecular Weight : 320.41 g/mol
- Key Functional Groups :
- Trifluoromethyl group
- Sulfonamide moiety
- Piperidine ring
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 μM |
Enterococcus faecalis | 62.5 μM |
Escherichia coli | 31.2 μM |
The compound exhibits bactericidal activity against Gram-positive bacteria, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Anti-inflammatory Effects
In vitro studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Study on Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of the compound against various strains of bacteria. The results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.007 mg/mL, significantly outperforming conventional antibiotics like ciprofloxacin .
Evaluation of Biofilm Inhibition
Another significant finding was its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. The compound demonstrated a biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL, indicating its potential as a therapeutic agent in biofilm-related infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the piperidine and imidazole rings can enhance the biological activity of this compound. For instance, variations in the trifluoromethyl group have been linked to improved antibacterial potency .
Properties
IUPAC Name |
2-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c1-12-21-16(10-23(12)2)28(25,26)24-8-6-13(7-9-24)11-27-15-5-3-4-14(22-15)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOJINVCBLSXHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.